4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid
Description
4-({[3-Methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid (CAS: 477852-15-6) is a benzoic acid derivative with a complex heterocyclic substituent. Its structure features a central benzoic acid moiety linked via an amino group to a 3-methoxy-5-oxo-2(5H)-furanylidenmethyl group. This compound is characterized by:
- Acidic and polar properties: The carboxylic acid group contributes to solubility in polar solvents and possible biological activity.
- Synthetic versatility: The presence of reactive sites (e.g., amino, carbonyl) allows for derivatization in pharmaceutical or materials science applications .
Properties
IUPAC Name |
4-[(5-hydroxy-3-methoxyfuran-2-yl)methylideneamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-18-10-6-12(15)19-11(10)7-14-9-4-2-8(3-5-9)13(16)17/h2-7,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJHGIIVWAXMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid typically involves the condensation of 3-methoxy-5-oxo-2(5H)-furanone with 4-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets.
Comparison with Similar Compounds
Triazine-Linked Benzoic Acid Derivatives
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i): Molecular formula: C₂₄H₁₈N₄O₆. Key features: Triazine core with phenoxy and formyl substituents. Properties: Higher molecular weight (466.42 g/mol) and melting point (217.5–220°C) compared to the target compound, likely due to the rigid triazine ring .
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j): Molecular formula: C₂₅H₂₀N₄O₇. Key features: Additional methoxyphenoxy group enhances steric bulk and lipophilicity. Properties: Lower melting point (180–182°C) than 4i, attributed to reduced crystallinity from asymmetric substituents .
Furan/Oxazole-Based Analogues
- 4-{[(2-(2-Furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoic acid: Molecular formula: C₁₆H₁₂N₂O₅. Key features: Oxazolone ring replaces the furanyliden group. Properties: The oxazolone’s electron-withdrawing nature may reduce solubility in aqueous media compared to the target compound’s furan system .
Physicochemical Properties
*Calculated based on structural analysis.
Functional Differences
- Electrochemical Activity : The target compound’s furanyliden group may exhibit stronger redox activity than triazine derivatives due to conjugation with the methoxy-oxo system .
- Biological Interactions : Triazine-linked compounds (e.g., 4i, 4j) are often explored as enzyme inhibitors or antimicrobial agents, whereas furan/oxazole derivatives may show fluorescence properties useful in sensing applications .
Research Findings
- Synthetic Routes: The target compound is synthesized via condensation reactions between substituted furan precursors and aminobenzoic acids, similar to methods used for triazine derivatives .
- Thermal Stability : Triazine-based analogues (4i, 4j) demonstrate higher thermal stability (melting points >180°C) compared to furan/oxazole systems, likely due to aromatic stacking .
- Antibacterial Potential: Benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, formyl) have shown activity against E. coli and S. aureus , suggesting the target compound could be explored for similar applications.
Biological Activity
4-({[3-Methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid, with the CAS number 477852-15-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a furanyl moiety linked to a benzenecarboxylic acid. The presence of the methoxy and carbonyl groups contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the furanyl derivative and subsequent coupling reactions. While specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using methodologies such as nucleophilic substitution and condensation reactions .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, studies on related analogues have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that the presence of the furanyl and methoxy groups may enhance biological activity .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Analogue A | CCRF-CEM (leukemia) | >20 |
| Analogue B | HeLa (cervical) | 6.7 |
| This compound | TBD | TBD |
The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes in cancer metabolism or interference with DNA replication processes. The carbonyl group in position C7 has been noted to affect the biological activity negatively in some cases, indicating that subtle structural changes can lead to significant variations in efficacy .
Case Studies
-
Case Study 1: Antitumor Activity
A study exploring the antitumor activity of various substituted benzenecarboxylic acids found that compounds with furanyl substitutions exhibited enhanced cytotoxicity against several cancer cell lines. The study suggested that the interaction between the furan ring and cellular targets is crucial for their activity . -
Case Study 2: In Vivo Studies
In vivo studies involving related compounds have demonstrated significant tumor reduction in animal models when treated with these agents. However, specific data on this compound remains limited.
Q & A
Q. What are the recommended synthetic routes for 4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A validated approach includes:
- Step 1 : Formation of the furanyliden core via condensation of 3-methoxy-5-oxo-2(5H)-furanone with an appropriate aldehyde precursor under acidic conditions (e.g., acetic acid, 80°C) .
- Step 2 : Introduction of the amino-benzenecarboxylic acid moiety via Schiff base formation. React the furanyliden intermediate with 4-aminobenzoic acid in ethanol under reflux, using catalytic acetic acid to facilitate imine linkage .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 65–70 | ≥90% |
| 2 | 50–55 | ≥95% |
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Key signals include:
- ¹H NMR (DMSO-d₆) : δ 8.2–8.4 ppm (aromatic protons), δ 6.8–7.1 ppm (furanyliden CH), δ 3.8 ppm (methoxy -OCH₃) .
- ¹³C NMR : 165–170 ppm (carboxylic acid C=O), 160–165 ppm (furanone C=O) .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA in water, 70:30) with UV detection at 254 nm for purity assessment .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the E/Z configuration of the furanyliden-methylamino group. For example:
- Crystallization : Grow crystals in ethanol/water (1:1) at 4°C.
- Key Metrics : Bond angles (C=O···N imine linkage ≈ 120°) and dihedral angles (furanyliden vs. benzene ring ≈ 15–25°) .
Data Table :
| Parameter | Observed Value |
|---|---|
| C=O bond length (Å) | 1.21–1.23 |
| Dihedral angle (°) | 18.5 |
| Space group | P2₁/c |
Q. What strategies mitigate contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Purity : Ensure ≥98% purity (via HPLC) to exclude impurities mimicking activity .
- Solubility : Use DMSO with ≤0.1% v/v to avoid solvent interference.
- Assay Conditions : Standardize ATP concentration (e.g., 100 µM for kinase assays) and pH (7.4) .
Case Study : Contradictory IC₅₀ values (10 µM vs. >100 µM) were resolved by verifying compound stability under assay conditions via LC-MS .
Q. How can co-crystallization improve physicochemical properties?
- Methodological Answer : Co-crystals with acids (e.g., salicylic or oxalic acid) enhance solubility and thermal stability:
- Procedure : Dissolve the compound and co-former (1:1 molar ratio) in acetone/ethanol (1:1), evaporate slowly at RT .
- Validation : DSC shows a single endotherm (e.g., 215°C for salicylic acid co-crystal vs. 195°C for pure compound) .
Data Table :
| Co-former | Solubility (mg/mL, H₂O) | Melting Point (°C) |
|---|---|---|
| None | 0.5 | 195 |
| Salicylic acid | 2.1 | 215 |
| Oxalic acid | 1.8 | 210 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
